1-(Pyrrolidin-1-yl)butan-2-amine oxalate
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Overview
Description
1-(Pyrrolidin-1-yl)butan-2-amine oxalate is a chemical compound that features a pyrrolidine ring attached to a butan-2-amine structure, with an oxalate counterion
Scientific Research Applications
1-(Pyrrolidin-1-yl)butan-2-amine oxalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Future Directions
The pyrrolidine scaffold, as found in 1-(Pyrrolidin-1-yl)butan-2-amine, continues to be of great interest in drug discovery . Future research may focus on the design of new pyrrolidine compounds with different biological profiles . This could involve exploring different synthetic strategies, investigating the influence of steric factors on biological activity, and studying the structure–activity relationship (SAR) of the compounds .
Mechanism of Action
Target of Action
The compound “1-(Pyrrolidin-1-yl)butan-2-amine oxalate” contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds
Mode of Action
Compounds containing a pyrrolidine ring often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Pharmacokinetics
The presence of the pyrrolidine ring and the amine group could influence these properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-1-yl)butan-2-amine typically involves the reaction of pyrrolidine with butan-2-amine under controlled conditions. The oxalate salt is then formed by reacting the amine with oxalic acid. The reaction conditions often include:
Temperature: Moderate temperatures are generally used to facilitate the reaction.
Catalysts: Acidic or basic catalysts may be employed to enhance the reaction rate.
Solvents: Common solvents include ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of 1-(Pyrrolidin-1-yl)butan-2-amine oxalate may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process is carefully monitored to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidin-1-yl)butan-2-amine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetone, dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Comparison with Similar Compounds
Pyrrolidine: A simpler structure with similar reactivity.
Butan-2-amine: Shares the butan-2-amine backbone.
Pyrrolidin-2-one: A related compound with a lactam ring.
Uniqueness: 1-(Pyrrolidin-1-yl)butan-2-amine oxalate is unique due to its combination of the pyrrolidine ring and butan-2-amine structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs.
Properties
IUPAC Name |
oxalic acid;1-pyrrolidin-1-ylbutan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.C2H2O4/c1-2-8(9)7-10-5-3-4-6-10;3-1(4)2(5)6/h8H,2-7,9H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZODJBCPIDLUNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1CCCC1)N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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